

oleyl palmitamide biocompatibility assessment

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Compound Focus: Oleyl palmitamide

CAS No.: 16260-09-6

Cat. No.: S1516762

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Available Information on Oleyl Palmitamide

The table below summarizes the key details gathered from the search results.

Aspect	Available Information & Source
Primary Use	Used as an opacifying agent (reduces transparency) and viscosity controller in cosmetic formulations [1].
Safety Profile	Generally considered safe for cosmetic use with a comedogenic rating of 2 (low to moderate potential to clog pores). Skin irritation, redness, or allergic reactions are possible but uncommon [1].
Chemical Class	A synthetic fatty amide, specifically a secondary amide . Derived from oleyl alcohol and palmitic acid [2] [1] [3].
Industrial Context	Used in multilayer plastic films as a slip additive (lubricant). It has slower migration speed and higher thermal stability compared to primary amides like oleamide or erucamide [2].

Insights from a Related Compound: Oleamide

While direct data on **Oleyl Palmitamide** is scarce, one study provides detailed experimental data on **Oleamide**, a structurally related primary fatty acid amide. This can offer insights into potential assessment methodologies for fatty amides in general [4].

- **Experimental Protocol (Migration & Analysis):**
 - **Method:** Extraction with methanol or food/medicine simulants, followed by analysis using **Ultra-High Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS)** [4].
 - **Materials Tested:** The study quantified oleamide migration from various medical and food containers, including **syringes, infusion bottles, baby bottles, and dummies** [4].
 - **Key Findings:** Oleamide was detected in leachates from all tested products. Concentrations varied significantly, for example [4]:
 - Extracts from 1 mL insulin syringes: **21,984 ng mL⁻¹**
 - Leachates from water bottles: **11 to 18 ng mL⁻¹**

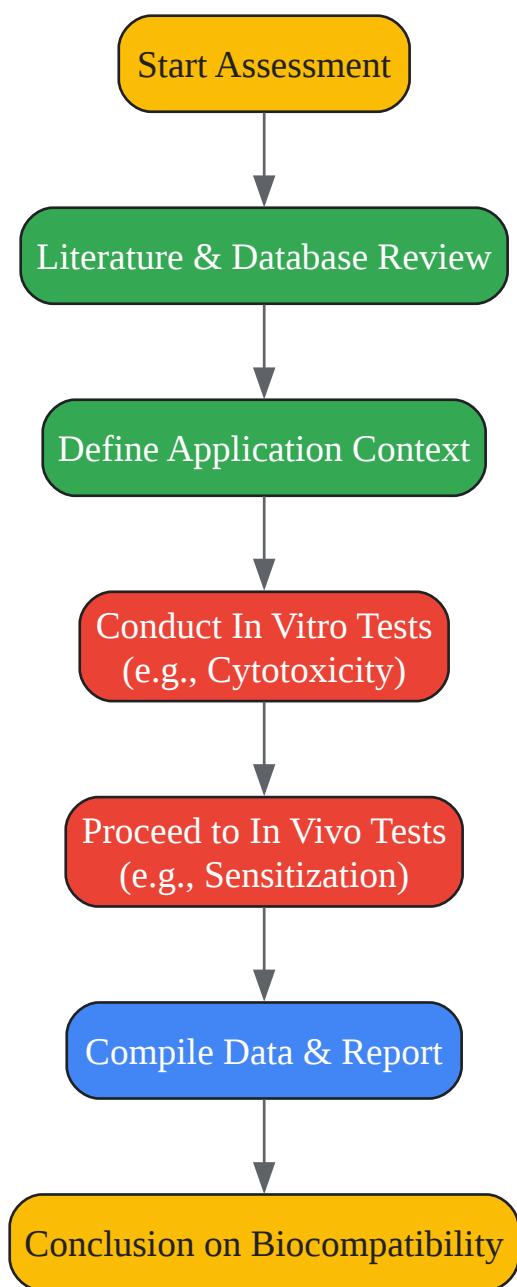
How to Proceed with Your Assessment

Given the lack of comprehensive data, here are steps you can take to build a robust assessment:

- **Consult Specialized Databases:** Search in-depth toxicological and biocompatibility databases such as **PubMed, TOXNET, or the ECHA (European Chemicals Agency) database**.
- **Review Regulatory Filings:** Look for **COSMOS (Cosmetics Organic Standard) or FDA Indirect Food Additive** documents which may contain proprietary safety data submitted by manufacturers.
- **Design Key Experiments:** A thorough biocompatibility assessment for a material used in drug development would typically need to investigate:
 - **Cytotoxicity:** Tests per ISO 10993-5 using mammalian cell lines.
 - **Sensitization Potential:** Tests such as the Local Lymph Node Assay (LLNA).
 - **Systemic Toxicity:** Repeated dose toxicity studies in animals.
 - **Genotoxicity:** Assessments like the Ames test or micronucleus assay.

Suggested Assessment Workflow

To help visualize the process, the following diagram outlines the key stages in a comprehensive biocompatibility assessment.



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References

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